molecular formula C15H15BFNO4 B1403788 (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid CAS No. 1704082-30-3

(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid

Cat. No. B1403788
CAS RN: 1704082-30-3
M. Wt: 303.09 g/mol
InChI Key: IPNRRURMQDNLFP-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H15BFNO4 and a molecular weight of 303.09 g/mol . It is primarily used for research purposes.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and flash point are not specified in the search results .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds and is widely used in the pharmaceutical industry for the synthesis of various compounds .

Palladium-Catalyzed Arylation

The compound serves as a precursor in palladium-catalyzed arylation processes. This method is significant for creating complex molecules with high precision and is essential in medicinal chemistry for developing new drugs .

Sensing Applications

Boronic acids, including the specified compound, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions make them valuable in sensing applications for detecting various substances .

Drug Design and Delivery

Phenylboronic acids and their derivatives are considered potential candidates for drug design and delivery systems. They are particularly researched as boron-carriers suitable for neutron capture therapy, a targeted cancer treatment method .

Environmental Benignity in Organic Synthesis

The environmentally benign nature of organoboron reagents, such as (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid, makes them favorable for use in organic synthesis. Their stability and functional group tolerance contribute to their broad application .

Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acids, are known to be mild lewis acids and are generally stable and easy to handle . They are commonly used in organic synthesis , particularly in Suzuki-Miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is likely related to its role in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a transition metal such as palladium . This process, known as transmetalation, forms a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The pharmacokinetics of boronic acids can be influenced by their stability, solubility, and reactivity .

Result of Action

The molecular and cellular effects of (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid are likely related to its role in the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid. For instance, the success of Suzuki-Miyaura cross-coupling reactions depends on a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability and reactivity of boronic acids can be influenced by factors such as temperature, pH, and the presence of other chemical species .

Future Directions

The future directions for the use of this compound are not specified in the search results. As it is primarily used for research purposes , its future applications would likely depend on the outcomes of this research.

properties

IUPAC Name

[3-fluoro-5-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BFNO4/c1-22-14-4-2-10(3-5-14)9-18-15(19)11-6-12(16(20)21)8-13(17)7-11/h2-8,20-21H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNRRURMQDNLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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